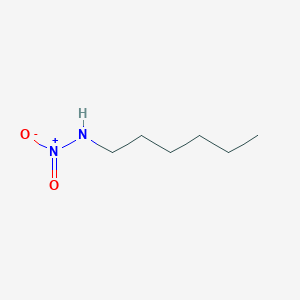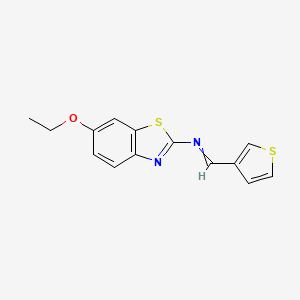
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the ethoxy-substituted benzothiazole with thiophene-3-carbaldehyde in the presence of an acid catalyst to form the methanimine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Methoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine: Similar structure with a methoxy group instead of an ethoxy group.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-3-yl)methanimine: Similar structure with a furan ring instead of a thiophene ring.
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(phenyl)methanimine: Similar structure with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(thiophen-3-yl)methanimine is unique due to the presence of both the ethoxy group and the thiophene ring, which confer specific chemical and physical properties. These structural features may enhance its reactivity, stability, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
825613-59-0 |
|---|---|
Fórmula molecular |
C14H12N2OS2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C14H12N2OS2/c1-2-17-11-3-4-12-13(7-11)19-14(16-12)15-8-10-5-6-18-9-10/h3-9H,2H2,1H3 |
Clave InChI |
YHFKMMRYJOZAIR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)
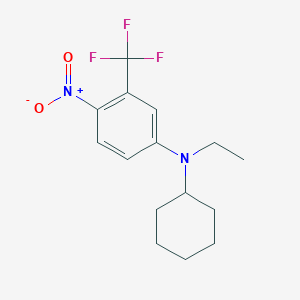
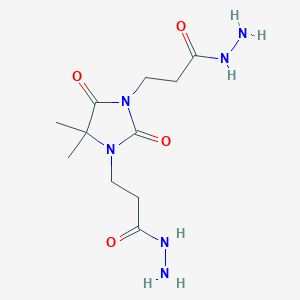
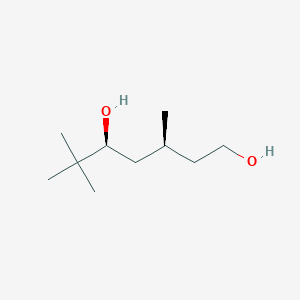
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
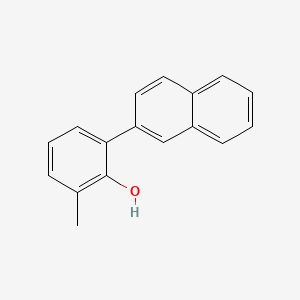
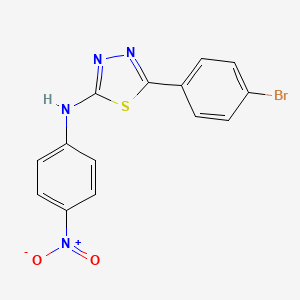
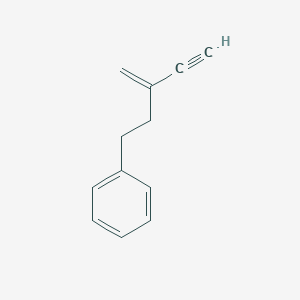
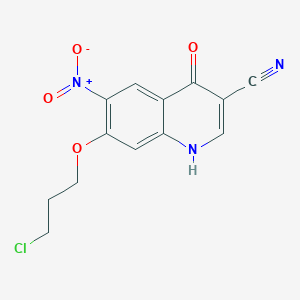
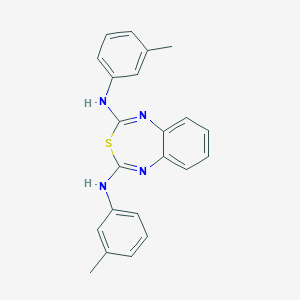
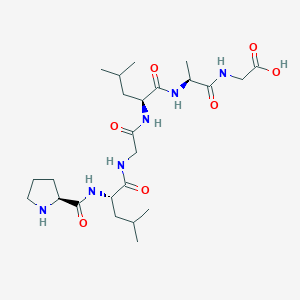
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
